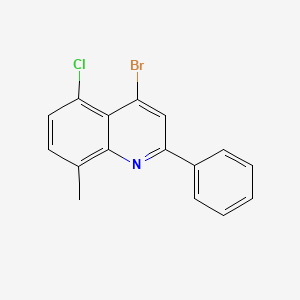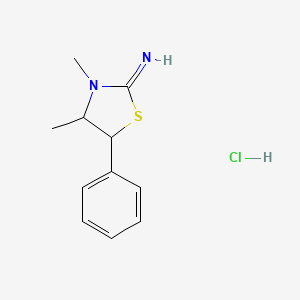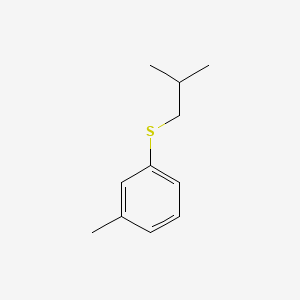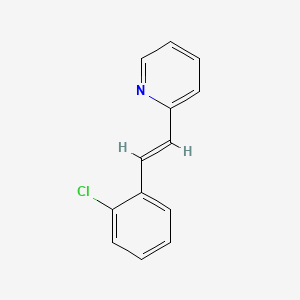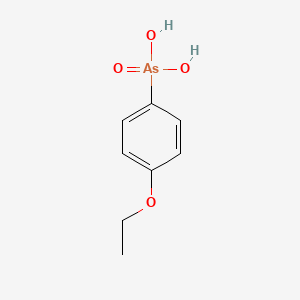![molecular formula C17H12N2O2S B13759670 Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)- CAS No. 50988-02-8](/img/structure/B13759670.png)
Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide: is a complex organic compound characterized by its unique structure, which includes an anthraquinone core fused with an isothiazole ring. This compound is known for its vibrant yellow color and is primarily used in the dyeing industry, particularly for polyester fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide typically involves the reaction of anthraquinone derivatives with isothiazole precursors under controlled conditions. The process often requires the use of strong acids or bases as catalysts to facilitate the formation of the isothiazole ring. The reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Primarily used in the dyeing industry for polyester fabrics, providing vibrant and long-lasting colors
Mechanism of Action
The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)benzamide: Contains a benzamide group, used in different dyeing applications
Uniqueness
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide is unique due to its specific propionamide group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for certain industrial applications, such as dyeing polyester fabrics, where it provides superior colorfastness and vibrancy compared to its analogs .
Properties
CAS No. |
50988-02-8 |
|---|---|
Molecular Formula |
C17H12N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)propanamide |
InChI |
InChI=1S/C17H12N2O2S/c1-2-13(20)18-11-7-3-5-9-14(11)17(21)10-6-4-8-12-15(10)16(9)19-22-12/h3-8H,2H2,1H3,(H,18,20) |
InChI Key |
AMXYNQQEZKMKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



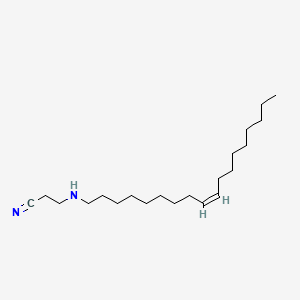

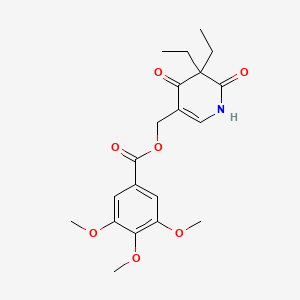
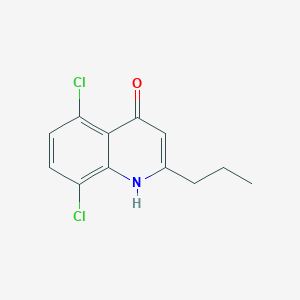
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
